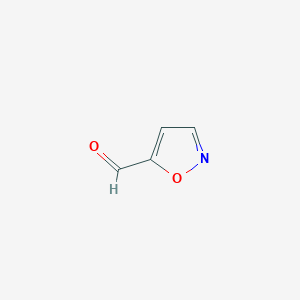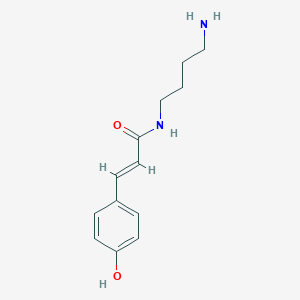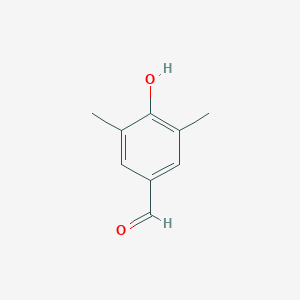
Flunisolide acetate
Übersicht
Beschreibung
Flunisolidacetat ist ein synthetisches Kortikosteroid mit starken entzündungshemmenden Eigenschaften. Es wird häufig zur Behandlung von allergischer Rhinitis und Asthma eingesetzt. Die Verbindung ist bekannt für ihre Fähigkeit, Glukokortikoidrezeptoren zu aktivieren und dadurch ihre entzündungshemmenden Wirkungen auszuüben .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Flunisolidacetat kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Modifikation von Steroidstrukturen umfassenDie Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Aceton und Methanol sowie Katalysatoren, um die Reaktionen zu beschleunigen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Flunisolidacetat beinhaltet eine großtechnische chemische Synthese unter ähnlichen Reaktionsbedingungen wie bei der Laborsynthese. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und umfasst häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie .
Chemische Reaktionsanalyse
Arten von Reaktionen
Flunisolidacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppen in der Struktur modifizieren.
Substitution: Halogenierung und andere Substitutionsreaktionen können an bestimmten Positionen am Steroidgerüst auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und halogenierte Derivate von Flunisolidacetat, die unterschiedliche Grade an biologischer Aktivität aufweisen können .
Wissenschaftliche Forschungsanwendungen
Flunisolidacetat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Als Modellverbindung in Studien zur Steroidchemie und Synthesemethoden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression in Bezug auf Entzündungen.
Medizin: Ausgiebig untersucht auf seine therapeutischen Wirkungen bei der Behandlung von Atemwegserkrankungen wie Asthma und allergischer Rhinitis.
Industrie: Verwendung in der Formulierung von Nasensprays und Inhalatoren für den klinischen Einsatz
Wirkmechanismus
Flunisolidacetat übt seine Wirkungen aus, indem es Glukokortikoidrezeptoren aktiviert. Diese Aktivierung führt zur Hemmung der Phospholipase A2 und der anschließenden Reduktion der Synthese von proinflammatorischen Mediatoren wie Prostaglandinen und Leukotrienen. Die Verbindung unterdrückt auch die Immunantwort, indem sie die Aktivität des lymphatischen Systems reduziert und die Produktion von Immunglobulinen verringert .
Analyse Chemischer Reaktionen
Types of Reactions
Flunisolide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the ketone groups in the structure.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound, which may have varying degrees of biological activity .
Wissenschaftliche Forschungsanwendungen
Flunisolide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and gene expression related to inflammation.
Medicine: Extensively studied for its therapeutic effects in treating respiratory conditions like asthma and allergic rhinitis.
Industry: Used in the formulation of nasal sprays and inhalers for clinical use
Wirkmechanismus
Flunisolide acetate exerts its effects by activating glucocorticoid receptors. This activation leads to the inhibition of phospholipase A2 and the subsequent reduction in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound also suppresses the immune response by reducing the activity of the lymphatic system and decreasing the production of immunoglobulins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Beclomethasondipropionat
- Triamcinolonacetonid
- Fluticasonpropionat
- Budesonid
Einzigartigkeit
Flunisolidacetat ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, wie z. B. der 6α-Fluorsubstitution und der Bildung eines cyclischen Acetals an den Positionen 16,17. Diese Modifikationen verstärken seine entzündungshemmende Potenz und reduzieren seine systemischen Nebenwirkungen im Vergleich zu anderen Kortikosteroiden .
Eigenschaften
IUPAC Name |
[2-(19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNFRKBIKYVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-89-5 | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















